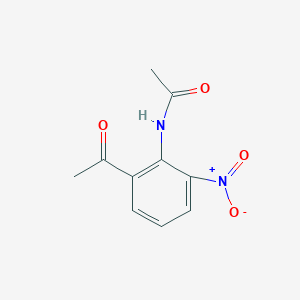

N-(2-acetyl-6-nitrophenyl)acetamide

Beschreibung

N-(2-Acetyl-6-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at position 2 and a nitro group (-NO₂) at position 4. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The acetyl group enhances electrophilic reactivity, while the nitro group acts as a strong electron-withdrawing moiety, directing further substitution reactions.

Eigenschaften

CAS-Nummer |

194784-10-6 |

|---|---|

Molekularformel |

C10H10N2O4 |

Molekulargewicht |

222.20 g/mol |

IUPAC-Name |

N-(2-acetyl-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(12(15)16)10(8)11-7(2)14/h3-5H,1-2H3,(H,11,14) |

InChI-Schlüssel |

DNSKVIATGDFXLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-acetyl-6-nitrophenyl)acetamide with structurally related acetamide derivatives:

Key Comparisons

Electronic Effects

- The nitro group in N-(2-acetyl-6-nitrophenyl)acetamide strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with N-(2-tert-butyl-6-nitrophenyl)acetamide , where the tert-butyl group provides steric hindrance but minimal electronic effects .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide combines nitro and sulfonyl groups, further increasing electrophilicity and reactivity toward nucleophilic attacks .

Synthetic Utility

- The acetyl group in the target compound can undergo hydrolysis to form carboxylic acids, enabling further functionalization. In contrast, N-(4-hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide leverages its coumarin core for cyclization reactions under microwave irradiation (e.g., P₂O₅-mediated condensation) .

- N-(2-tert-butyl-6-nitrophenyl)acetamide is synthesized via nitration and acetylation steps similar to those used for the target compound but requires bulky substituent compatibility .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in N-(2-tert-butyl-6-nitrophenyl)acetamide increases logP (lipophilicity), enhancing membrane permeability. The target compound’s acetyl group may reduce logP compared to tert-butyl but improve solubility in polar solvents .

- Thermal Stability : Nitro-containing acetamides (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) are stable under reflux conditions, as demonstrated in acetic anhydride-mediated syntheses .

Applications Medicinal Chemistry: While N-acetyl Norfentanyl targets opioid receptors, the nitro group in N-(2-acetyl-6-nitrophenyl)acetamide could enable nitro-reduction to amines for bioactive molecule synthesis .

Research Findings and Trends

Synthetic Pathways Nitration of pre-acetylated phenyl rings (e.g., using HNO₃/H₂SO₄) is a common route for nitro-acetamides. highlights microwave-assisted condensation for related coumarin derivatives, suggesting efficient methods for the target compound . N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is synthesized via sulfonylation and acetylation, emphasizing the versatility of acetamide intermediates .

Stability and Reactivity The nitro group’s electron-withdrawing nature increases stability toward electrophilic attacks but may pose explosion risks under high heat. N-(6-Aminohexyl)acetamide () demonstrates water solubility due to its amino group, contrasting with the target compound’s likely preference for organic solvents .

Future Directions

- Exploration of the target compound’s biological activity (e.g., antimicrobial or anticancer) via nitro-group reduction to amines.

- Development of green chemistry protocols, leveraging microwave or ultrasonic irradiation for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.